
3,3-Dibutyl-2,4,3-benzodioxastannepin-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dibutyl-2,4,3-benzodioxastannepin-1,5-dione is a heterocyclic organic compound with the molecular formula C₁₆H₂₂O₄Sn and a molecular weight of 397.05348 g/mol . This compound is known for its unique structure, which includes a tin atom within a dioxastannepin ring. It is primarily used in experimental and research settings .
Chemical Reactions Analysis
3,3-Dibutyl-2,4,3-benzodioxastannepin-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.
Reduction: Reduction reactions can convert the tin atom to a lower oxidation state.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Dibutyl-2,4,3-benzodioxastannepin-1,5-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3,3-Dibutyl-2,4,3-benzodioxastannepin-1,5-dione involves its interaction with molecular targets and pathways. The tin atom within the compound can coordinate with various biological molecules, influencing their function. This coordination can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
3,3-Dibutyl-2,4,3-benzodioxastannepin-1,5-dione can be compared with other organotin compounds, such as:
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Triphenyltin hydroxide: Used as a pesticide and fungicide.
The uniqueness of this compound lies in its specific structure and the presence of the dioxastannepin ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
6688-50-2 |
|---|---|
Molecular Formula |
C16H22O4Sn |
Molecular Weight |
397.1 g/mol |
IUPAC Name |
3,3-dibutyl-2,4,3-benzodioxastannepine-1,5-dione |
InChI |
InChI=1S/C8H6O4.2C4H9.Sn/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*1-3-4-2;/h1-4H,(H,9,10)(H,11,12);2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChI Key |
VYVFQBFOMKEKBG-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn]1(OC(=O)C2=CC=CC=C2C(=O)O1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



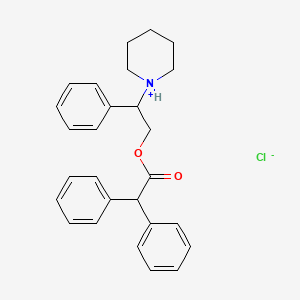
![14-Methyl-13-oxabicyclo[10.3.0]pentadecane](/img/structure/B13775977.png)
![benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13775984.png)
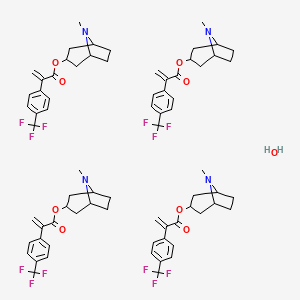
![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)
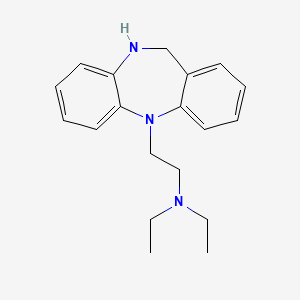
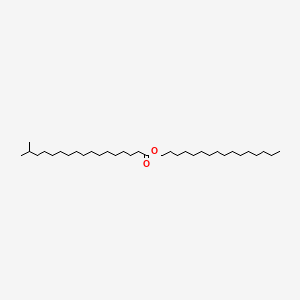
![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)

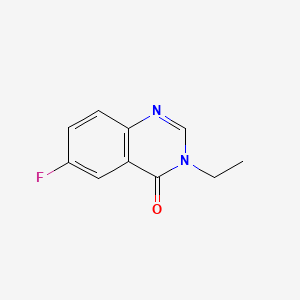

![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)
![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
